SMYD2/3 Inhibitory Potential vs. Structural Analogs: Evidence Gap
The Epizyme patent family (US 2020/0148650 A1) claims substituted isoxazole carboxamide compounds as SMYD2 and SMYD3 inhibitors, with Example compounds demonstrating IC₅₀ values ranging from sub-nanomolar to micromolar concentrations against these targets [1]. However, the target compound, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide, is not explicitly listed among the exemplified compounds with disclosed biological data in the publicly accessible patent text. Consequently, no direct head-to-head comparison with a named structural analog (e.g., N-sec-butyl-5-methylisoxazole-3-carboxamide) can be made from available sources.
| Evidence Dimension | SMYD2/3 inhibitory activity |
|---|---|
| Target Compound Data | No publicly available quantitative data for this specific compound |
| Comparator Or Baseline | Exemplified patent compounds with reported IC₅₀ values; no named comparator for direct comparison |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without disclosed potency data, the target compound cannot be prioritized over structurally related isoxazole carboxamides for SMYD-targeted research applications.
- [1] Epizyme, Inc. Isoxazole Carboxamide Compounds. US Patent Application Publication No. 2020/0148650 A1, filed September 30, 2019, published May 14, 2020. View Source
